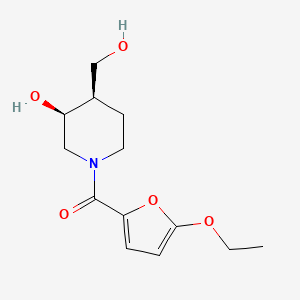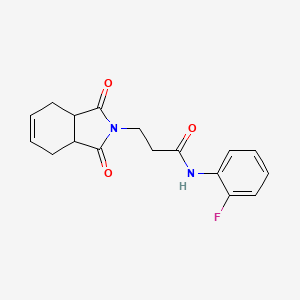![molecular formula C23H15ClN2OS B5357757 2-(1,3-benzothiazol-2-yl)-3-{2-[(4-chlorobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5357757.png)
2-(1,3-benzothiazol-2-yl)-3-{2-[(4-chlorobenzyl)oxy]phenyl}acrylonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-benzothiazol-2-yl)-3-{2-[(4-chlorobenzyl)oxy]phenyl}acrylonitrile, also known as BCA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-3-{2-[(4-chlorobenzyl)oxy]phenyl}acrylonitrile is not fully understood, but studies have suggested that it may act by inhibiting specific enzymes or signaling pathways involved in cell growth and inflammation. This compound has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects
Studies have demonstrated that this compound exhibits low toxicity and high selectivity towards cancer cells, making it a promising candidate for use in cancer therapy. This compound has also been shown to exhibit anti-inflammatory effects, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
One advantage of using 2-(1,3-benzothiazol-2-yl)-3-{2-[(4-chlorobenzyl)oxy]phenyl}acrylonitrile in lab experiments is its high selectivity towards cancer cells, which reduces the risk of off-target effects. This compound also exhibits low toxicity, making it a safer alternative to other anticancer agents. However, one limitation of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the research and development of 2-(1,3-benzothiazol-2-yl)-3-{2-[(4-chlorobenzyl)oxy]phenyl}acrylonitrile. One direction is to further investigate its potential use as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential use in other fields, such as organic electronics and materials science. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways.
合成方法
The synthesis of 2-(1,3-benzothiazol-2-yl)-3-{2-[(4-chlorobenzyl)oxy]phenyl}acrylonitrile involves a series of chemical reactions that require specific reagents and conditions. The first step involves the reaction of 2-aminobenzothiazole with acrylonitrile in the presence of a base catalyst to form a Schiff base. The Schiff base is then reacted with 4-chlorobenzyl alcohol in the presence of a Lewis acid catalyst to form the final product, this compound.
科学研究应用
2-(1,3-benzothiazol-2-yl)-3-{2-[(4-chlorobenzyl)oxy]phenyl}acrylonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines.
In materials science, this compound has been studied for its potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs). This compound has been shown to exhibit high thermal stability and excellent electron transport properties, making it a promising candidate for use in OLEDs.
属性
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-[2-[(4-chlorophenyl)methoxy]phenyl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN2OS/c24-19-11-9-16(10-12-19)15-27-21-7-3-1-5-17(21)13-18(14-25)23-26-20-6-2-4-8-22(20)28-23/h1-13H,15H2/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZUWXJJPNBJDO-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=NC3=CC=CC=C3S2)OCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3S2)OCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-methoxy-2-methylbenzoyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5357674.png)

![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-[(methylthio)acetyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5357693.png)
![2-chloro-N-ethyl-N-isopropyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5357696.png)
![N-[(1-propyl-1H-pyrazol-4-yl)methyl]-2-(3-pyrrolidinyl)benzamide](/img/structure/B5357699.png)

![2-[1-({6-[(diethylamino)methyl]pyrazolo[1,5-a]pyrimidin-3-yl}carbonyl)piperidin-2-yl]ethanol](/img/structure/B5357710.png)
![(3R*,3aR*,7aR*)-1-(6-methoxyhexanoyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5357720.png)
![3-[{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5357737.png)
![N-methyl-1-[(4-methylphenyl)sulfonyl]-N-phenyl-4-piperidinecarboxamide](/img/structure/B5357754.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2-methoxy-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5357762.png)
![1-acetyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5357769.png)
![N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis[3-(4-fluorophenyl)acrylamide]](/img/structure/B5357777.png)
